molecular formula C15H19N3O3S2 B7060874 N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide

N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B7060874
M. Wt: 353.5 g/mol
InChI Key: NIUJCYLDQJLEBO-UHFFFAOYSA-N
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Description

N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a piperidine ring, and a thiophene sulfonamide moiety

Properties

IUPAC Name

N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-17-7-4-12(11-17)15(19)18-8-5-13(6-9-18)16-23(20,21)14-3-2-10-22-14/h2-4,7,10-11,13,16H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUJCYLDQJLEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)N2CCC(CC2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole derivative, followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves the sulfonation of the thiophene ring to introduce the sulfonamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions on the piperidine ring can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds with pyrrole and piperidine rings. Examples include:

  • N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]benzene-sulfonamide
  • N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]furan-2-sulfonamide

Uniqueness

What sets N-[1-(1-methylpyrrole-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene sulfonamide moiety, in particular, may enhance its electronic properties and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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